![molecular formula C18H22N4O4S B2925551 2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034264-19-0](/img/structure/B2925551.png)
2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives of the mentioned compound often involves nucleophilic substitution reactions and is aimed at exploring their potential therapeutic applications. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by reacting 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides. These compounds were evaluated for their antiproliferative effect against human cancer cell lines, with some showing promising activity (Mallesha et al., 2012).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of these compounds are significant areas of research. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared and found to exhibit antimicrobial activity (Ammar et al., 2004). Additionally, compounds with a piperidine structure have been synthesized and characterized, showing potential as antibacterial agents (Kumar et al., 2012).
Antioxidative Stress-Inducing Agents
Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized, inducing oxidative stress and glutathione depletion in melanoma and leukemia cells. Some compounds exerted cytotoxic effects in micromolar concentrations, showing a broad spectrum of activity against various cancer cell lines (Madácsi et al., 2013).
Herbicidal Activity
Research into 2-(phenylsulfonylamino)pyrimidine derivatives synthesized by reacting substituted pyrimidin-2-amine with benzenesulfonyl chloride has shown definite herbicidal activities, highlighting the potential agricultural applications of these compounds (Huazheng, 2011).
properties
IUPAC Name |
5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-27(25,26)21-10-5-13(6-11-21)17(23)20-9-7-15-14(12-20)18(24)22-8-3-2-4-16(22)19-15/h2-4,8,13H,5-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLQQKFZTCVTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.